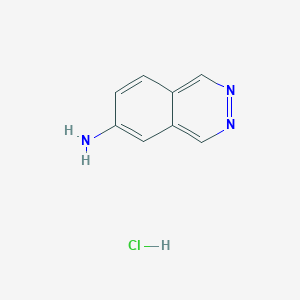

Phthalazin-6-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

phthalazin-6-amine;hydrochloride |

InChI |

InChI=1S/C8H7N3.ClH/c9-8-2-1-6-4-10-11-5-7(6)3-8;/h1-5H,9H2;1H |

InChI Key |

LOMBLZNIVHKAET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Phthalazin 6 Amine Hydrochloride and Its Analogs

Reactivity of the Phthalazine (B143731) Nucleus

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is susceptible to various transformations, particularly substitution reactions.

Substitution Reactions on the Phthalazine Ring

The reactivity of the phthalazine ring towards substitution is significantly influenced by the nature and position of substituents. Halogenated phthalazines, for instance, are key intermediates for introducing other functional groups.

Nucleophilic Substitution: Halogens on the phthalazine ring, particularly at the 1- and 4-positions, are readily displaced by nucleophiles. For example, 1-chloro-4-methylphthalazine (B15039) can react with phenylthio and hydroxycarbonylmethylthio groups to form the corresponding substituted phthalazines. aun.edu.eg Similarly, 1-halogeno or 1,4-dihalogeno phthalazines react with primary or secondary amines to yield mono- and bi(alkylamino)benzo[g]phthalazine derivatives. longdom.org The Vilsmeier reagent (POCl₃/DMF) can be used to chlorinate phthalazine-1,4-diones. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for creating carbon-carbon bonds on the phthalazine scaffold. For instance, 1,8-dihalonaphthalenes can be coupled with heteroarylboronic acids or esters, followed by an intramolecular C-H arylation to produce acenaphthylene-fused heteroarenes. beilstein-journals.org Another example is the synthesis of 3-(indolyl)prop-1-ynyl substituted phthalazines through the palladium-catalyzed coupling of halogenated phthalazines with N-propargylindoles. longdom.org

Table 1: Examples of Substitution Reactions on the Phthalazine Ring

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 1-Chloro-4-methylphthalazine | Phenylthio group | 1-(Phenylthio)-4-methylphthalazine | Nucleophilic Substitution | aun.edu.eg |

| 1-Halogeno or 1,4-Dihalogeno phthalazines | Primary or secondary amines | Mono and bi(alkyl amino) benzo[g]phthalazine (B3188949) derivatives | Nucleophilic Substitution | longdom.org |

| Phthalazine-1,4-diones | Vilsmeier reagent (POCl₃/DMF) | Chlorinated phthalazines | Chlorination | nih.gov |

| 1,8-Dihalonaphthalenes | Heteroarylboronic acids or esters, Pd catalyst | Acenaphthylene-fused heteroarenes | Suzuki-Miyaura Coupling/C-H Arylation | beilstein-journals.org |

| Halogenated phthalazines | N-Propargylindoles, Pd catalyst | 3-(Indolyl)prop-1-ynyl substituted phthalazines | Cross-Coupling | longdom.org |

Chemical Transformations Involving the Amine Functional Group

The primary amine group in Phthalazin-6-amine (B1612260) hydrochloride is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Amine-Based Derivatization Reactions (e.g., Acylation, Sulfonylation)

The nucleophilic nature of the amine group makes it amenable to reactions with electrophilic reagents like acyl and sulfonyl chlorides.

Acylation: The reaction of an amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, results in the formation of an amide. For example, the amine functional group can attack the carbonyl carbon of acetic anhydride, leading to the formation of an N-acylated product after a series of steps involving a tetrahedral intermediate. youtube.com N-Hydroxysuccinimide esters of amino acids are also effective acylating agents for amines under moderate conditions. researchgate.net

Sulfonylation: Similarly, amines can react with sulfonyl chlorides to form sulfonamides. For instance, (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide is synthesized from furfural (B47365) and sulfanilamide. nih.gov

Condensation Reactions and Schiff Base Formation

The condensation of the primary amine group of phthalazin-6-amine and its analogs with carbonyl compounds is a fundamental reaction for creating new carbon-nitrogen double bonds.

Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgwisdomlib.org This reaction typically proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine. eijppr.comlibretexts.org The formation of Schiff bases is a reversible process. libretexts.org For instance, the reaction of 4-methoxybenzaldehyde (B44291) with an appropriate amino-phthalazine derivative in refluxing ethanol (B145695) leads to the formation of the corresponding Schiff base. jst.go.jp The reaction is often carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product. libretexts.org

Reactions with Carbonyl Electrophiles

Beyond simple Schiff base formation, the amine group can participate in more complex reactions with carbonyl-containing electrophiles. Primary amines can condense with ketones and aldehydes to form imines, also known as Schiff bases, through a reaction that involves the loss of a water molecule. youtube.com This reaction is catalyzed by acid and is reversible. libretexts.org The pH of the reaction medium is crucial, with the optimal rate of imine formation generally observed around a pH of 5. libretexts.org At this pH, there is sufficient acid to protonate the hydroxyl group of the intermediate, facilitating its removal as water, while enough of the amine remains unprotonated to act as a nucleophile. libretexts.org

Ring Transformations and the Formation of Fused Systems

The phthalazine nucleus can undergo ring transformations and serve as a scaffold for the construction of fused heterocyclic systems. These reactions often lead to the formation of polycyclic aromatic compounds with unique properties.

One approach involves the reaction of 1-substituted phthalazines with ynamines, which can lead to three different types of ring transformations: addition-cyclization-denitrogenation to form naphthalene (B1677914) derivatives, addition-cyclization-ring expansion to yield benzodiazocine derivatives, and N-N bond cleavage of the pyridazine (B1198779) ring to produce pentasubstituted pyridine (B92270) derivatives. longdom.org

Another strategy is the Mallory photoreaction, an oxidative cyclization of stilbene-like molecules. rsc.org For example, the photochemical oxidative cyclization of thienylstilbenes can produce isomeric thieno-annelated polycyclic aromatic compounds. rsc.org

Furthermore, palladium-catalyzed carboetherification reactions provide a route to fused bis-tetrahydrofurans. nih.gov This method involves the sequential reaction of protected 1,2-diols with aryl or alkenyl bromides, forming both a C-O and a C-C bond in each step. nih.gov

Transannular ring transformations have also been observed in azirino-fused eight-membered O,N- or S,N-heterocycles, leading to the formation of functionalized 1,4-benzox(thi)azines or 1,3-benzox(thi)azoles through selective aziridine (B145994) ring opening and medium-sized ring contraction. rsc.org The synthesis of novel fused phosphorus heterocyclic derivatives, such as phosphabenzo[a]anthracene-7-ones, has been achieved through a Friedel-Crafts insertion of phosphorus trichloride (B1173362) into 3-flavanol, followed by further reactions. umich.edu

Table 2: Examples of Ring Transformation Reactions

| Starting Material | Reagent(s)/Conditions | Product Type | Reference |

| 1-Substituted Phthalazines | Ynamines | Naphthalene, Benzodiazocine, or Pyridine derivatives | longdom.org |

| Thienylstilbenes | Photochemical oxidative cyclization | Thieno-annelated polycyclic aromatic compounds | rsc.org |

| Protected 1,2-diols and Aryl/Alkenyl Bromides | Pd-catalyzed carboetherification | Fused bis-tetrahydrofurans | nih.gov |

| Azirino-fused eight-membered O,N- or S,N-heterocycles | Transannular ring transformation | Functionalized 1,4-benzox(thi)azines or 1,3-benzox(thi)azoles | rsc.org |

| 3-Flavanol | PCl₃, ZnCl₂ | Phosphabenzo[a]anthracene-7-ones | umich.edu |

Cyclization to Diverse Fused Heterocyclic Compounds

The phthalazine framework serves as a versatile scaffold for the synthesis of a variety of fused heterocyclic compounds. These reactions typically involve the participation of the nitrogen atoms of the phthalazine ring and a suitably positioned functional group, such as an amino or a chloro group, which can act as a handle for annulation.

One of the most common strategies for the synthesis of fused phthalazine heterocycles involves the reaction of 1-chlorophthalazine (B19308) derivatives with various nucleophiles. For instance, the reaction of 1-chloro-4-substituted phthalazines with nitrogen nucleophiles can lead to the formation of triazolo[3,4-a]phthalazines and other annelated systems. tubitak.gov.tr A highly efficient and versatile synthetic approach has been developed for the synthesis of a range of annelated phthalazine derivatives, including 1,2,4-triazolo[3,4-a]phthalazines, 1,2,4-triazino[3,4-a]phthalazines, and tetrazolo[5,1-a]phthalazines. tubitak.gov.tr

Furthermore, the amino group of aminophthalazine derivatives can be utilized to construct fused ring systems. For example, N-alkylation of 4-benzylphthalazin-1(2H)-one followed by a series of transformations including hydrazinolysis and coupling with amino acid esters has been shown to produce dipeptide derivatives, which are essentially fused systems. nih.gov These reactions highlight the potential of the amino group in Phthalazin-6-amine hydrochloride to participate in cyclization reactions.

| Starting Material | Reagent(s) | Product(s) | Reference |

| 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine | Hydrazine (B178648) hydrate (B1144303) | 1-hydrazino-4-(2,4,6-trimethylphenyl)phthalazine | tubitak.gov.tr |

| 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine | Phenyl isothiocyanate | 7-(2,4,6-Trimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydro- tandfonline.comacs.orgnih.govtriazino[2,1-a] phthalazin-4-one | tubitak.gov.tr |

| 4-benzylphthalazin-1(2H)-one | Ethyl acrylate, K2CO3 | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | nih.gov |

| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | Hydrazine hydrate | 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | nih.gov |

Phthalazine Ring Opening Reactions

Under certain conditions, the phthalazine ring system can undergo ring-opening reactions. These transformations are typically induced by electron transfer processes and are facilitated by the presence of suitable leaving groups on the phthalazine nucleus.

A notable example of phthalazine ring opening is the formation of phthalonitriles from 1-chloro-4-substituted phthalazines. rsc.org This reaction is induced by electron transfer and occurs when the substituent at the 4-position is a group capable of anionic elimination, such as chloro, phenoxy, or methoxy. rsc.org The pyridazine ring of the phthalazine system is cleaved in this process, leading to the formation of a dinitrile derivative of the benzene (B151609) ring. This type of reactivity underscores the potential for the phthalazine core to be transformed into other carbocyclic and heterocyclic systems.

| Starting Material | Condition | Product | Reference |

| 1-Cl-4-X-phthalazines (X = Cl, OPh, OMe) | Electron transfer | Phthalonitrile | rsc.org |

Oxidation and Reduction Chemistry of Phthalazine Derivatives

The phthalazine ring system is susceptible to both oxidation and reduction reactions, which can lead to the formation of a variety of derivatives with modified electronic and biological properties.

The oxidation of phthalazine and its derivatives has been studied in biological systems. For instance, the enzymatic oxidation of phthalazine by guinea pig liver aldehyde oxidase results in the formation of 1-phthalazinone. nih.gov Similarly, 1-aminophthalazine is oxidized by aldehyde oxidase to 4-amino-1-(2H)-phthalazinone. tandfonline.comnih.gov These reactions demonstrate that the phthalazine ring can be readily oxidized to the corresponding phthalazinone, a common motif in many biologically active molecules.

The reduction of substituted phthalazine derivatives has also been reported. For example, the nitro group of a 2H-indazolo[2,1-b]phthalazine-trione derivative has been successfully reduced to an amino group using tin(II) chloride dihydrate. acs.org This transformation is a key step in the synthesis of more complex phthalazine-based structures, such as beta-lactam derivatives. acs.org

| Starting Material | Reagent(s)/Enzyme | Product | Reference |

| Phthalazine | Guinea pig liver aldehyde oxidase | 1-Phthalazinone | nih.gov |

| 1-Aminophthalazine | Aldehyde oxidase | 4-Amino-1-(2H)-phthalazinone | tandfonline.comnih.gov |

| 13-(4-nitrophenyl)-3,3-dimethyl-3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione | SnCl2·2H2O | 13-(4-aminophenyl)-3,3-dimethyl-3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione | acs.org |

Computational and Theoretical Chemical Studies of Phthalazine Based Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to elucidate the electronic structure and properties of phthalazine (B143731) derivatives. These calculations provide valuable information about molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. researchgate.netosti.gov

For instance, studies on phthalazine derivatives as corrosion inhibitors have utilized quantum chemical calculations to correlate molecular structure with inhibition efficiency. researchgate.netosti.gov Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are calculated to assess the molecule's ability to donate or accept electrons. A lower energy gap generally implies higher reactivity and better potential as a corrosion inhibitor. researchgate.net

Theoretical calculations have been performed to investigate the electronic structures of various phthalazine derivatives, including phthalazine (PT), phthalazone (B110377) (PTO), and phthalhydrazide (B32825) (PTD). researchgate.netosti.gov These studies have shown that the substitution pattern on the phthalazine ring significantly influences the electronic properties and, consequently, the performance of these molecules in specific applications. researchgate.netosti.gov For example, quantum chemical calculations successfully explained the lower-than-expected performance of PTD as a corrosion inhibitor due to its large energy gap. researchgate.net

Furthermore, conformational analyses of phthalazine derivatives have been conducted using quantum chemical calculations, in conjunction with experimental techniques like 1H NMR, to understand their three-dimensional structures in solution. nih.gov This is particularly important for understanding their biological activity, as the conformation of a molecule often dictates its ability to bind to a biological target. nih.gov

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability of a molecule to donate electrons. Higher values suggest a better electron donor. | researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability of a molecule to accept electrons. Lower values suggest a better electron acceptor. | researchgate.net |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | researchgate.net |

| Dipole Moment (μ) | Measure of the overall polarity of a molecule. | Influences solubility and intermolecular interactions. | researchgate.net |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Identifies reactive sites for electrophilic and nucleophilic attack. | researchgate.net |

Molecular Dynamics Simulations of Phthalazine Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dovepress.com This technique allows for the investigation of the dynamic behavior of phthalazine derivatives and their interactions with other molecules, such as proteins or solvent molecules, providing insights into complex biological and chemical processes. dovepress.comnih.govnih.gov

MD simulations have been instrumental in understanding the stability of ligand-protein complexes involving phthalazine derivatives. nih.gov For example, in the context of drug design, MD simulations can predict how a phthalazine-based inhibitor binds to its target enzyme, such as VEGFR-2, and assess the stability of the interaction over time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the protein-ligand complex during the simulation. nih.govmdpi.comscirp.org

In the study of corrosion inhibitors, MD simulations have been used to calculate the adsorption energies of phthalazine derivatives on metal surfaces. osti.gov These simulations provide a visual and energetic understanding of how the inhibitor molecules arrange themselves on the surface to form a protective layer. researchgate.net

The application of MD simulations extends to studying the interaction of phthalazine derivatives with biological membranes and understanding their transport properties. By simulating the molecule's behavior in a lipid bilayer, researchers can gain insights into its permeability and potential for oral absorption. dovepress.com

| Application Area | Information Gained | Key Metrics | Reference |

|---|---|---|---|

| Drug-Receptor Binding | Stability of the ligand-protein complex, identification of key interacting residues. | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy. | nih.gov |

| Corrosion Inhibition | Adsorption energy and orientation of inhibitor molecules on a metal surface. | Interaction Energy, Radial Distribution Function. | osti.gov |

| Membrane Permeation | Mechanism and rate of diffusion across a lipid bilayer. | Potential of Mean Force (PMF), Diffusion Coefficient. | dovepress.com |

| Conformational Analysis | Dynamic changes in molecular shape and flexibility in different environments. | Dihedral Angle Distributions, Radius of Gyration. | nih.gov |

Theoretical Investigations of Reaction Mechanisms and Energetics

Theoretical calculations are crucial for investigating the mechanisms and energetics of chemical reactions involving phthalazine derivatives. These studies can elucidate the step-by-step pathway of a reaction, identify transition states, and calculate activation energies, providing a deeper understanding of reaction kinetics and thermodynamics.

For instance, theoretical studies can be employed to explore the synthesis of various phthalazine derivatives. researchgate.netlongdom.org By modeling the reaction pathways, chemists can predict the feasibility of a synthetic route, identify potential byproducts, and optimize reaction conditions to improve yields. researchgate.net For example, understanding the mechanism of cyclization reactions to form the phthalazine core is essential for developing new synthetic methodologies. longdom.org

In the context of medicinal chemistry, theoretical investigations can shed light on the metabolic pathways of phthalazine-based drugs. By calculating the energetics of potential metabolic transformations, such as oxidation or hydrolysis, researchers can predict the major metabolites and understand the drug's metabolic stability. This information is vital for the development of drugs with improved pharmacokinetic profiles.

In Silico Approaches to Molecular Interaction Profiling

In silico approaches encompass a wide range of computational techniques used to predict and analyze the interactions of molecules with biological targets. ajchem-b.comnih.govrsc.org These methods are particularly valuable in drug discovery for screening large compound libraries, predicting binding affinities, and assessing the pharmacokinetic properties of potential drug candidates. nih.govnih.gov

Molecular docking is a prominent in silico technique used to predict the preferred binding mode of a ligand to a receptor. ajchem-b.comnih.gov In the study of phthalazine derivatives as enzyme inhibitors, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site of the target protein. nih.govajchem-b.comnih.gov The docking score, which estimates the binding affinity, is often used to rank and prioritize compounds for further experimental testing. ajchem-b.com

In addition to binding prediction, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of phthalazine derivatives. nih.govnih.gov By calculating physicochemical properties like lipophilicity (logP), aqueous solubility, and polar surface area, researchers can assess the drug-likeness of a compound and predict its oral bioavailability. nih.gov These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in drug development. ajchem-b.com

| Technique | Purpose | Output | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Binding pose, docking score, key interactions (hydrogen bonds, hydrophobic contacts). | ajchem-b.comnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | A 3D model representing key interaction points (e.g., H-bond donors/acceptors, aromatic rings). | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | A mathematical model that can predict the activity of new compounds. | researchgate.net |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Values for solubility, permeability, metabolic stability, potential toxicities. | nih.govnih.gov |

Coordination Chemistry of Phthalazin 6 Amine Hydrochloride As a Ligand

Ligand Design and Coordination Modes in Phthalazine-based Ligands

The design of ligands based on the phthalazine (B143731) scaffold is a subject of significant interest due to the diverse coordination possibilities offered by this heterocyclic system. Phthalazine derivatives can act as versatile ligands, coordinating to metal centers through one or both of their heterocyclic nitrogen atoms and additional donor atoms from substituents. The phthalazinone molecule, for example, is considered a potential tridentate NNO ligand. nih.gov

The introduction of an amino group, as in phthalazin-6-amine (B1612260), adds a third potential nitrogen donor site, enhancing the ligand's chelating ability. The position of this amino group is critical. For instance, in 4-aminophthalazinones, the introduction of a substituent with a donor nitrogen atom at the 4-position is a deliberate strategy to encourage different coordination modes compared to the parent phthalazinone, which often coordinates through its oxygen atom. nih.gov Such polydentate ligands can form stable chelate complexes with transition metals, with five- or six-membered chelate rings being the most common and stable. nih.gov

The coordination behavior of phthalazine-based ligands is governed by several factors:

Steric Hindrance: The accessibility of the nitrogen donor atoms can be affected by the steric bulk of substituents on the phthalazine ring. This can influence the geometry of the resulting complex and its reactivity. mdpi.com

Chelation: The presence of the amino group allows for the formation of a chelate ring with a metal ion, involving one of the ring nitrogens and the exocyclic amino nitrogen. This chelate effect generally leads to enhanced thermodynamic stability compared to coordination with monodentate ligands.

In the case of phthalazin-6-amine, the most probable coordination modes would be as a bidentate ligand, forming a stable five-membered chelate ring by binding through the N-1 nitrogen of the phthalazine ring and the nitrogen of the 6-amino group. Monodentate coordination through just the amino group or one of the ring nitrogens is also possible, depending on the reaction conditions and the nature of the metal ion.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with phthalazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent. nih.govdoi.org For ligands like phthalazin-6-amine hydrochloride, a base such as triethylamine (B128534) is often added to the reaction mixture to neutralize the hydrochloride and free the amine group for coordination. doi.org The reaction is commonly carried out in solvents like ethanol (B145695) or methanol, often under reflux to facilitate the complex formation. nih.govdoi.org The resulting solid complexes can then be isolated by filtration, washed, and dried.

Characterization of these complexes involves a suite of analytical and spectroscopic techniques to determine their stoichiometry, structure, and physicochemical properties.

Elemental Analysis (CHN): Confirms the empirical formula of the complex and the metal-to-ligand ratio. cyberleninka.ru

Infrared (FT-IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of functional groups. For instance, a shift in the ν(N-H) bands of the amino group or the ν(C=N) bands of the phthalazine ring upon complexation indicates the involvement of these nitrogen atoms in bonding to the metal ion. cyberleninka.ru

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex. The appearance of d-d transition bands, which are typically weak, can help in assigning the geometry of the complex (e.g., tetrahedral or octahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex, especially for diamagnetic complexes like those of Zn(II), Cd(II), and sometimes Ni(II). cyberleninka.ru

Mass Spectrometry: Helps in confirming the molecular weight of the complex. doi.org

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center and provides insight into its oxidation state and coordination geometry. nih.gov

Molar Conductivity Measurements: Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent, which helps in determining if anions are part of the coordination sphere or act as counter-ions. doi.org

Copper(II) ions readily form stable complexes with nitrogen-donor ligands. Studies on related 4-aminophthalazinone derivatives have shown that they form stable coordination compounds with Cu(II). nih.gov In one instance, a phthalazinone derivative with a pyridin-2-yl substituent was shown to coordinate to a Cu(II) center through three nitrogen atoms, along with two chloride anions, forming a five-coordinate complex. nih.gov The geometry was described as a strongly distorted square pyramid. nih.gov

In other related systems, dinuclear copper(II) complexes have been observed, featuring a {Cu₂(μ₂-Cl)₂} core where two copper atoms are bridged by two chloride ions. nih.gov The coordination environment around each Cu(II) ion can be a distorted square planar geometry, completed by nitrogen atoms from the phthalazine-based ligand. nih.gov The magnetic moment for a Cu(II) complex with a related triazole ligand was found to be 1.09 B.M., indicating a paramagnetic nature consistent with one unpaired electron. nih.gov

| Complex | Coordination Geometry | Key Spectroscopic Data | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|

| [Cu(II)L¹Cl] (L¹ = (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine) | Distorted Square Pyramidal (from X-ray) | IR: ν(C=N) shifts indicate coordination | Not Reported | doi.orgbohrium.com |

| [(L²)₂(μ-Cl)Cu₂(II)]Cl (L² = (E)-2-(phthalazin-1-yl)-1-((pyridin-2-yl)methylene)hydrazine) | Distorted Square Planar (around each Cu) | IR: ν(N-N) and ν(C=N) shifts | Not Reported | bohrium.com |

| [Cu₂(LEt)₂(OAc)₂(dmf)₂] (HLEt = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole) | Distorted Trigonal Bipyramidal | X-ray diffraction data available | Not Reported | nih.gov |

Phthalazine-based ligands also form complexes with a variety of other divalent transition metals. General synthetic procedures involve reacting the ligand with metal salts like FeSO₄·7H₂O, NiCl₂·6H₂O, Zn(OAc)₂, or Cd(OAc)₂ in a 1:1 or 1:2 metal-to-ligand molar ratio in an alcoholic medium. doi.orgcyberleninka.ru

Nickel(II) Complexes: A Ni(II) complex with a hydrazino-phthalazine ligand, Ni(II)(L¹)₂₂, was synthesized and its structure was determined by single-crystal X-ray diffraction. The Ni(II) ion is in a distorted octahedral environment, coordinated to two tridentate ligands. bohrium.com

Iron(II) Complexes: Iron(II) complexes with similar phthalazine-based hydrazone ligands have been synthesized and characterized using spectroscopic methods. doi.org

Zinc(II) and Cadmium(II) Complexes: These d¹⁰ metal ions form stable complexes that are typically diamagnetic. Their structures are often tetrahedral or octahedral. cyberleninka.ru Studies on Zn(II) complexes with amino acids show coordination via the nitrogen atom and the carboxylate oxygen. nih.gov For phthalazin-6-amine, coordination would be expected through the nitrogen donors. Characterization of these complexes often relies heavily on NMR spectroscopy. cyberleninka.runih.gov Research on Schiff base ligands containing a 2,6-diaminopyridine (B39239) moiety shows the formation of tetrahedral complexes with Mn(II), Co(II), Ni(II), Zn(II), and Cd(II). cyberleninka.ru

| Metal Ion | Ligand System | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Ni(II) | (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine | Distorted Octahedral | X-ray, UV-Vis, IR, ESI-MS | bohrium.com |

| Fe(II) | (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine | Not specified, likely octahedral | UV-Vis, IR, ESI-MS | doi.org |

| Zn(II) | Schiff base of 2,6-diaminopyridine | Tetrahedral | IR, UV-Vis, NMR, AAS | cyberleninka.ru |

| Cd(II) | Schiff base of 2,6-diaminopyridine | Tetrahedral | IR, UV-Vis, NMR, AAS | cyberleninka.ru |

| Zn(II) | Various Amino Acids | Five-membered chelates | X-ray, NMR, Elemental Analysis | nih.gov |

Structural Analysis of Phthalazine-Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for the structural analysis of coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

For a Cu(II) complex with a substituted phthalazinone ligand, structural analysis revealed a five-coordinate CuN₃Cl₂ center with a distorted square pyramidal geometry. nih.gov In another study, a dinuclear copper(II) complex with an imidazoline-phthalazine ligand was shown to have a distorted square planar environment around each copper ion, with an additional long-range Cu-Cl contact creating a bridged dimer. nih.gov This analysis also showed that the coordination of the metal ion significantly influences the conformation of the ligand itself. nih.gov

A nickel(II) complex with a hydrazino-phthalazine ligand, Ni(II)(L¹)₂₂, was found to have a monoclinic crystal system (space group P2₁/n) with the Ni(II) center in a distorted octahedral geometry. bohrium.com The precise bond lengths and angles determined from such studies are critical for understanding the nature of the metal-ligand bonding.

| Complex | Crystal System | Space Group | Key Unit Cell Parameters | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Ni(II)(L¹)₂₂ | Monoclinic | P2₁/n | a=13.0740Å, b=19.1326Å, c=14.5808Å, β=104.511° | Distorted Octahedral | bohrium.com |

| [Cu(II)L¹Cl] | Triclinic | P-1 | a=10.5114Å, b=10.7962Å, c=13.7510Å, α=74.206°, β=71.981°, γ=84.122° | Distorted Square Pyramidal | bohrium.com |

| [(L²)₂(μ-Cl)Cu₂(II)]Cl | Triclinic | P-1 | a=7.7441Å, b=14.954Å, c=15.004Å, α=92.458°, β=96.234°, γ=96.291° | Distorted Square Planar | bohrium.com |

Potential Applications of Phthalazine Coordination Compounds in Material Science and Catalysis

While the specific applications of this compound complexes are not yet widely reported, the broader class of phthalazine coordination compounds shows significant potential in material science and catalysis.

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. Hydrazone-based phthalazine complexes are noted for their catalytic applications. doi.org The ability of the phthalazine ligand to stabilize various oxidation states of transition metals like copper and nickel makes these complexes candidates for catalyzing reactions such as oxidations, reductions, and cross-coupling reactions. For example, metal phthalocyanine (B1677752) complexes, which are structurally related macrocyclic analogues, are well-known catalysts for a range of chemical reactions. iastate.edu The design of specific phthalazine ligands can tune the electronic and steric properties of the metal center, thereby optimizing catalytic activity and selectivity.

Material Science: The ability of phthalazine-based ligands to act as linkers between metal centers makes them suitable building blocks for coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have ordered structures with high porosity, making them useful for gas storage, separation, and heterogeneous catalysis. By choosing appropriate metal centers and functionalized phthalazine ligands, it is possible to design materials with desired network topologies and properties. For example, studies on aminopyrazine ligands (an analogous N-heterocycle) have shown the formation of one-dimensional coordination polymers where the ligands bridge metal centers. mdpi.com The amino groups in these structures can also participate in hydrogen bonding, which helps to organize the polymer chains into higher-dimensional supramolecular architectures. mdpi.com

Phthalazin 6 Amine Hydrochloride As a Versatile Building Block in Complex Organic Synthesis

Synthetic Utility in the Construction of Diverse Heterocyclic Frameworks

The phthalazine (B143731) nucleus is a common core in many biologically active compounds. nih.gov Phthalazin-6-amine (B1612260) hydrochloride provides a strategic entry point for the synthesis of more complex, fused heterocyclic systems. The amino group at the 6-position can be readily transformed or utilized in cyclization reactions to build additional rings onto the phthalazine framework.

A prominent example of its synthetic utility is in the preparation of triazolophthalazines. While many syntheses start from phthalazinone precursors, the conversion of an amino group to a hydrazino group is a standard transformation that then allows for the construction of the triazole ring. For instance, 1-hydrazinophthalazine is a key intermediate used to synthesize various 1,2,4-triazolo[3,4-a]-phthalazines through reaction with reagents like carbon disulfide or acetic anhydride (B1165640). jst.go.jp This highlights a common strategy where the amino functionality of a compound like phthalazin-6-amine would be the reactive handle for annulation reactions.

Furthermore, the amino group can participate directly in reactions to form other fused systems. The synthesis of imidazo[2,1-a]phthalazines, for example, can involve the reaction of an aminophthalazine with an α-haloketone, leading to a fused five-membered imidazole (B134444) ring. The existence of compounds like 2-phenylimidazo[2,1-a]phthalazin-6-amine (B2525730) demonstrates that the phthalazin-6-amine core is a viable substrate for such cyclizations. uni.lu These reactions underscore the role of Phthalazin-6-amine as a foundational block for generating a variety of polycyclic heteroaromatic systems.

Table 1: Examples of Heterocyclic Frameworks Derived from Phthalazine Precursors

| Starting Material Type | Reagent(s) | Resulting Heterocyclic Framework | Reference(s) |

|---|---|---|---|

| 1-Hydrazinophthalazine | Carbon Disulfide | jst.go.jpCurrent time information in Bangalore, IN.frontiersin.orgTriazolo[3,4-a]phthalazine | jst.go.jp |

| Aminophthalazine | α-Haloketone | Imidazo[2,1-a]phthalazine | uni.lu |

| Bromoalkylphthalazinone | Potassium Phthalimide (B116566), Hydrazine (B178648) | Aminoalkyl-phthalazinone | nih.gov |

Role in the Generation of Chemical Libraries for Academic Screening

The development of new therapeutic agents heavily relies on the synthesis and screening of large collections of diverse molecules, known as chemical libraries. Phthalazin-6-amine hydrochloride is an ideal starting point for generating such libraries due to the ease with which its amino group can be derivatized. This allows for the rapid creation of a multitude of analogues, where systematic changes in structure can be correlated with biological activity, a process known as establishing structure-activity relationships (SAR).

Numerous studies report the synthesis of series of phthalazine derivatives for biological evaluation. nih.govnih.gov For example, libraries of novel triazolophthalazines have been synthesized and screened for their anti-inflammatory and antimicrobial activities. nih.gov Similarly, various phthalazine-based compounds have been designed and synthesized as potential anticancer agents, with their activity evaluated against panels of human cancer cell lines. ekb.egnih.gov The National Cancer Institute (NCI) has screened libraries of phthalazine derivatives against its full panel of 60 cancer cell lines, selecting promising candidates for further investigation based on their growth inhibition profiles. nih.gov

This approach is not limited to cancer and infectious diseases. Phthalazine derivatives have been investigated for a wide array of pharmacological activities, including cardiotonic, anticonvulsant, and vasorelaxant properties. nih.govsemanticscholar.org The generation of libraries from scaffolds like phthalazin-6-amine is a cornerstone of modern drug discovery, enabling the exploration of chemical space to identify novel bioactive compounds. nih.gov

Table 2: Examples of Phthalazine-Based Chemical Libraries and Their Screening Targets

| Library Core Structure | Therapeutic Area | Screening Target | Reference(s) |

|---|---|---|---|

| Triazolophthalazines | Anti-inflammatory, Antimicrobial | Various bacterial and fungal strains | nih.gov |

| Phthalazine-Biaryl Ureas | Oncology | NCI-60 Cancer Cell Panel, VEGFR-2 Kinase | nih.gov |

| Piperazino-Triazolophthalazines | Oncology | Human Cancer Cell Lines (HePG-2, MCF-7, etc.) | ekb.eg |

| Dihydropyrimidinones (from MCR) | Neurology | GABA-A Receptors | nih.gov |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.govmdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of compound libraries for drug discovery. nih.gov

While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure lends itself to participation in several classic MCRs. As an amino-substituted heterocycle, it can serve as the amine component in well-known reactions. For instance, in a Biginelli-type reaction, an amine, an aldehyde, and a β-ketoester condense to form dihydropyrimidinones. It is conceivable that phthalazin-6-amine could replace the traditional amine/urea component in such a synthesis, leading to novel fused pyrimidine-phthalazine structures.

Similarly, in a Povarov reaction, an aniline (B41778), an aldehyde, and an activated alkene react to form tetrahydroquinolines. The aromatic amine of phthalazin-6-amine could potentially act as the aniline component. The reactivity of other aminoazoles in MCRs, where they readily react with carbonyl compounds and CH-acids, provides a strong precedent for the potential of phthalazin-6-amine to be a versatile substrate in this synthetic strategy. frontiersin.org The application of MCRs to generate libraries of bioactive molecules is a powerful approach, and the integration of the phthalazine core via this compound represents a promising avenue for future exploration in medicinal chemistry. nih.govmdpi.com

Table 3: Potential Integration of Phthalazin-6-amine in Common Multicomponent Reactions

| Multicomponent Reaction | Reactant Types | Potential Role of Phthalazin-6-amine | Resulting Heterocyclic Core |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Amine | Amine/Urea Component | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia (B1221849)/Amine | Ammonia/Amine Source | Dihydropyridine |

| Povarov Reaction | Aromatic Amine, Aldehyde, Alkene | Aromatic Amine | Tetrahydroquinoline |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino Amide |

Emerging Research Directions and Challenges in Phthalazin 6 Amine Hydrochloride Chemistry

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of phthalazine (B143731) derivatives has traditionally relied on methods that are often not environmentally benign. However, the principles of green chemistry are increasingly being integrated into the synthesis of these important molecules. While specific green synthesis protocols for Phthalazin-6-amine (B1612260) hydrochloride are not extensively documented, advancements in the synthesis of related aminophthalazines and phthalazinones point towards more sustainable future methodologies.

A significant area of development is the use of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, for the synthesis of aminophthalazinones from their corresponding bromo- or chloro-precursors. nih.govresearchgate.net This method offers high yields and is a more efficient alternative to traditional multi-step syntheses. nih.govresearchgate.net For instance, the palladium-catalyzed amination of 4-bromophthalazinones with various amines has been shown to be an effective route. nih.govresearchgate.net This approach could be adapted for the synthesis of Phthalazin-6-amine by using a suitable 6-halophthalazine precursor.

Furthermore, the use of ultrasound in the synthesis of phthalazine derivatives has been explored as a green alternative to conventional heating. thieme-connect.com Sonication methods can lead to higher product yields, shorter reaction times, and milder reaction conditions. thieme-connect.com Another promising green approach is the use of one-pot, multi-component reactions catalyzed by reusable solid acid catalysts under solvent-free conditions, which has been successfully applied to the synthesis of other phthalazine derivatives. The development of such a one-pot synthesis for Phthalazin-6-amine hydrochloride would represent a significant advancement in its sustainable production.

The table below summarizes potential green synthetic approaches applicable to this compound based on methodologies for related compounds.

| Synthetic Approach | Catalyst/Conditions | Advantages |

| Palladium-Catalyzed Amination | Pd(OAc)₂/Xantphos, Cs₂CO₃ | High yields, good functional group tolerance |

| Ultrasound-Assisted Synthesis | Ultrasonic bath | Shorter reaction times, higher yields, milder conditions |

| Multi-component Reactions | Reusable solid acid catalyst, solvent-free | Atom economy, reduced waste, catalyst reusability |

Unexplored Reactivity and Novel Transformations

The this compound molecule possesses two key reactive sites: the amino group and the phthalazine ring system itself. While the fundamental reactivity of these moieties is known, their interplay within this specific scaffold presents opportunities for discovering novel transformations.

The amino group at the 6-position can undergo a variety of classical reactions such as acylation, alkylation, and diazotization, leading to a diverse range of derivatives. For example, the synthesis of biarylamide and biarylurea derivatives has been achieved through the reaction of aminophthalazines with benzoyl chlorides and arylisocyanates, respectively. nih.gov These reactions could be applied to Phthalazin-6-amine to generate libraries of new compounds for biological screening.

The phthalazine ring itself is susceptible to various transformations. For instance, the reaction of phthalazines with ynamines can lead to ring transformation, yielding naphthalene (B1677914) or benzodiazocine derivatives. The reactivity of the N-N bond in the pyridazine (B1198779) ring of phthalazine can also be exploited.

A significant area of unexplored reactivity lies in the development of novel C-H functionalization reactions on the phthalazine core. Directing group-assisted C-H activation could enable the selective introduction of functional groups at various positions on the phthalazine ring, providing a more atom-economical route to complex derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

The table below outlines potential novel transformations for this compound.

| Reactive Site | Potential Transformation | Potential Products |

| Amino Group | Novel coupling reactions (e.g., with boronic acids) | N-Aryl phthalazin-6-amines |

| Phthalazine Ring | Directed C-H functionalization | Regioselectively functionalized phthalazines |

| Phthalazine Ring | Ring-opening/ring-transformation reactions | Novel heterocyclic scaffolds |

| Entire Molecule | Photoredox catalysis | Radically functionalized phthalazines |

Development of Advanced Computational Models for Phthalazine Systems

Computational chemistry is a powerful tool for understanding the properties and reactivity of molecules, and for designing new compounds with desired characteristics. In the context of this compound, advanced computational models can provide valuable insights that complement experimental studies.

Molecular docking studies are frequently used to predict the binding of phthalazine derivatives to biological targets. nih.govnih.gov For example, docking studies have been used to investigate the binding of phthalazine derivatives to the VEGFR-2 active site, revealing key interactions that contribute to their inhibitory activity. nih.govnih.gov Such studies could be employed to predict the potential biological targets of this compound and to guide the design of more potent analogs.

Density Functional Theory (DFT) calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of phthalazine derivatives. tandfonline.com DFT can provide insights into the reaction mechanisms of known transformations and help in predicting the feasibility of novel reactions. For instance, DFT calculations could be used to model the transition states of the C-H activation reactions mentioned in the previous section, thereby guiding the choice of catalysts and reaction conditions.

The development of quantitative structure-activity relationship (QSAR) models for phthalazine derivatives can also accelerate the discovery of new bioactive compounds. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The table below highlights the application of computational models in the study of phthalazine systems.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Prediction of binding to biological targets | Identification of key binding interactions, prediction of biological activity |

| Density Functional Theory (DFT) | Study of electronic structure and reactivity | Understanding of reaction mechanisms, prediction of spectroscopic properties |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Prediction of the activity of novel compounds, guidance for lead optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.